- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Cas no 914913-88-5 (Palomid 529)

Palomid 529 structure
Nome do Produto:Palomid 529
Palomid 529 Propriedades químicas e físicas
Nomes e Identificadores
-
- Palomid 529
- Palomid 529 (P529)
- 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one
- 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
- P529
- P-529
- Palomid 529,P529
- Palomid-529
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
- SG 00529
- Palomid529
- AK160239
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one
- 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one
- DFN 529
- P 529
- RES 529
- CHEMBL2141712
- CS-0258
- AC-31523
- DB12812
- HMS3673G05
- BCP02474
- EX-A254
- AKOS024463339
- J-519339
- BRD-A50998626-001-02-1
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- HMS3655L14
- NSC-801008
- 914913-88-5
- BCP9001049
- AS-16573
- 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one
- MFCD18633224
- Palomid 529 (P529)?
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one
- XV9409EWG4
- NSC775306
- NCGC00263125-10
- NCGC00263125-01
- SDCCGSBI-0654446.P001
- CCG-268719
- Q27294013
- SW219676-1
- SMR004702956
- NSC801008
- RES-529
- UNII-XV9409EWG4
- SCHEMBL290034
- Palomid 529 (P-529, SG00-529)
- 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
- GLXC-03197
- SG00529
- SG-00529
- 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one
- BCPP000131
- SB16564
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one
- DTXSID601026005
- 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
- s2238
- NSC-775306
- MLS006011187
- HY-14581
-
- MDL: MFCD18633224
- Inchi: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
- Chave InChI: YEAHTLOYHVWAKW-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1
Propriedades Computadas
- Massa Exacta: 406.14200
- Massa monoisotópica: 406.14163842g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 6
- Complexidade: 574
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 74.2
- XLogP3: 4
Propriedades Experimentais
- Densidade: 1.280
- Solubilidade: DMSO: soluble10mg/mL, clear
- PSA: 78.13000
- LogP: 4.59570
Palomid 529 Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H301
- Declaração de Advertência: P301+P310
- Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII
- WGK Alemanha:3
- Código da categoria de perigo: 22
- RTECS:HP8756500
-
Identificação dos materiais perigosos:
- PackingGroup:Ⅲ
- Classe de Perigo:6.1
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Palomid 529 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14581-10mg |
Palomid 529 |
914913-88-5 | 99.47% | 10mg |
¥800 | 2024-05-24 | |
TRC | P165000-5mg |
Palomid 529 |
914913-88-5 | 5mg |
$81.00 | 2023-05-17 | ||
Ambeed | A602029-1mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 1mg |
$12.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364563A-50mg |
Palomid 529, |
914913-88-5 | ≥98% | 50mg |
¥7521.00 | 2023-09-05 | |
Ambeed | A602029-10mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 10mg |
$43.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9788-500mg |
Palomid 529 |
914913-88-5 | 98% | 500mg |
¥19328.00 | 2023-09-09 | |
TRC | P165000-25mg |
Palomid 529 |
914913-88-5 | 25mg |
$328.00 | 2023-05-17 | ||
TRC | P165000-50mg |
Palomid 529 |
914913-88-5 | 50mg |
$586.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D297321-50mg |
8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529) |
914913-88-5 | 98% | 50mg |
$420 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S2238-10mg |
Palomid 529 (P529) |
914913-88-5 | 99.49% | 10mg |
¥1396.66 | 2023-09-18 |
Palomid 529 Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Método de produção 3
Condições de reacção
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Método de produção 4
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Método de produção 6
Condições de reacção
1.1 Reagents: Picolinic acid , Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 90 °C
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Método de produção 7
Condições de reacção
1.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Método de produção 8
Condições de reacção
1.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Palomid 529 Raw materials
- 4-Methoxybenzyl alcohol
- Pyridine, 2-(4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-3-hydroxy-2-methoxy-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-5'-methoxy-4'-[(4-methoxyphenyl)methoxy]-2'-(2-pyridinyloxy)-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-4'-iodo-5'-methoxy-2'-(2-pyridinyloxy)-
- Benzamide, 3-acetyl-N-(1,1-dimethylethyl)-
- 4-Methoxybenzyl bromide
- Mequinol
- 2-Bromopyridine
- Pyridine, 2-(3-iodo-4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-2-methoxy-3-[(4-methoxyphenyl)methoxy]-
Palomid 529 Preparation Products
Palomid 529 Literatura Relacionada
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
2. Back matter
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
914913-88-5 (Palomid 529) Produtos relacionados
- 2138816-75-6(1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}but-2-en-1-one)
- 127527-76-8(5-Benzofurancarboxylic acid; Et ester)
- 1215645-10-5(UVAWEDCURHLKAZ-UHFFFAOYSA-N)
- 2243513-84-8(7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride)
- 2107802-13-9(ethyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate)
- 2206909-05-7(benzyl N-(4-tert-butyl-3-cyanothiophen-2-yl)carbamate)
- 4104-35-2(5-Chloro-3-methylbenzo[c]isoxazole)
- 1806601-45-5(4-(Methylthio)-2-(3-oxopropyl)mandelic acid)
- 1111638-05-1(6-Bromo-2-methylimidazo[1,2-a]pyrimidine)
- 1261568-40-4(2-(Difluoromethyl)-5-fluorobenzonitrile)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:914913-88-5)Palomid 529

Pureza:99%/99%
Quantidade:100mg/250mg
Preço ($):211.0/357.0